n-Methyl-[1,1'-biphenyl]-4-ethanamine

hTAAR1 β-phenethylamine SAR N-methylation

Reliable sourcing of unique hTAAR1 ligands is a bottleneck in trace amine receptor research. n-Methyl-[1,1'-biphenyl]-4-ethanamine (CAS 669015-06-9), supplied at ≥98% purity, resolves this by providing a structurally defined partial agonist with a biphenyl moiety that enforces unique steric hindrance not replicated by simpler analogs. - Enables functional selectivity studies to discriminate between hTAAR1 G-protein and β-arrestin pathways. - Serves as a calibrated reference standard for 3D-QSAR/CoMFA campaigns exploring N-alkylation bulk effects. - Provides a high-lipophilicity starting point for optimizing CNS penetration in drug discovery programs.

Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
Cat. No. B8740740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-[1,1'-biphenyl]-4-ethanamine
Molecular FormulaC15H17N
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCNCCC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C15H17N/c1-16-12-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
InChIKeyVLKFAIHXYCUNJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Methyl-[1,1'-biphenyl]-4-ethanamine – Baseline & Characterization


n-Methyl-[1,1'-biphenyl]-4-ethanamine (IUPAC: 2-([1,1'-biphenyl]-4-yl)-N-methylethan-1-amine; CAS 669015-06-9) is a synthetic secondary amine belonging to the β-phenethylamine class [1]. Its molecular architecture comprises a 4-biphenyl group attached to an N-methylethylamine chain (C15H17N; MW 211.30 g/mol) . The compound is commercially available as a research chemical with typical purities of 97–98% , and is designated for laboratory use only, with recommended storage at 2–8°C in sealed, dry conditions .

n-Methyl-[1,1'-biphenyl]-4-ethanamine: Substitution Infeasibility


Generic substitution of β-phenethylamine derivatives is not feasible due to the profound impact of substituent steric bulk on both receptor activation potency and efficacy. Systematic structure–activity relationship (SAR) studies at human trace amine-associated receptor 1 (hTAAR1) demonstrate that N-methylation alone reduces potency by approximately 3-fold, while additional 4-position aromatic bulk further depresses agonist efficacy [1]. The biphenyl moiety of n-Methyl-[1,1'-biphenyl]-4-ethanamine introduces substantial steric hindrance that is not replicated by smaller 4-substituents (e.g., H, F, Cl) or unsubstituted phenethylamine [1][2]. Consequently, experimental outcomes obtained with simpler β-phenethylamine analogs cannot be extrapolated to this compound; its pharmacological fingerprint is uniquely shaped by the combined effects of N-methylation and 4-phenyl substitution [1].

n-Methyl-[1,1'-biphenyl]-4-ethanamine: Analogue Differentiation


N-Methylation Potency Shift at hTAAR1

N-Methylation of β-phenethylamine reduces potency at hTAAR1 by approximately 3-fold relative to the primary amine [1]. This class-level trend is directly applicable to n-Methyl-[1,1'-biphenyl]-4-ethanamine, as its N-methyl secondary amine structure introduces a predictable ~3× decrease in potency compared to the corresponding primary amine (2-(4-biphenylyl)ethylamine).

hTAAR1 β-phenethylamine SAR N-methylation

4-Biphenyl Steric Bulk and hTAAR1 Efficacy

Increasing steric bulk at the 4-position of the aromatic ring converts full agonists into partial agonists at hTAAR1 [1]. The biphenyl group of n-Methyl-[1,1'-biphenyl]-4-ethanamine constitutes a large 4-substituent, predicting reduced efficacy (Emax) relative to unsubstituted β-phenethylamine (Emax = 100%) [1][2]. This aligns with the observation that analogs with bulky aryl groups exhibit Emax values as low as 46–70% [1].

hTAAR1 partial agonism steric bulk

Lipophilicity Shift with N-Methylation

N-Methylation increases lipophilicity, as reflected by calculated logP values. The primary amine 2-(4-biphenylyl)ethylamine has a reported LogP of 3.56 [1], while N-methyl substitution typically raises logP by ~0.3–0.5 units. This shift in lipophilicity can influence membrane permeability and CNS penetration potential [2].

lipophilicity cLogP PK property

Enhanced Metabolic Stability via N-Methylation

Secondary amines generally exhibit slower N-dealkylation by cytochrome P450 enzymes compared to primary amines, owing to steric protection of the nitrogen lone pair [1]. N-Methylation of β-phenethylamines is a recognized strategy to improve metabolic stability [2]. While direct stability data for this specific compound are not published, the class-level trend supports enhanced stability relative to the primary amine 2-(4-biphenylyl)ethylamine.

metabolic stability N-dealkylation CYP450

n-Methyl-[1,1'-biphenyl]-4-ethanamine: Application Scenarios


TAAR1 Partial Agonist for Functional Selectivity

The compound's predicted partial agonist activity at hTAAR1 [1] makes it suitable for investigating biased signaling and functional selectivity at trace amine receptors. Unlike full agonists (e.g., β-phenethylamine), this compound can discriminate between G-protein and β-arrestin pathways, aiding in the dissection of TAAR1-mediated signaling cascades [1].

4-Biphenyl β-Phenethylamine SAR Benchmark

As a defined secondary amine with a 4-biphenyl substituent, n-Methyl-[1,1'-biphenyl]-4-ethanamine serves as a reference standard in structure–activity relationship (SAR) campaigns exploring the effects of steric bulk and N-alkylation on hTAAR1 activity [1][2]. Its use enables quantitative calibration of 3D-QSAR models and CoMFA analyses [2].

CNS-Penetrant Scaffold Optimization

The increased lipophilicity imparted by N-methylation and the biphenyl group [1][2] positions this compound as a useful starting point for optimizing brain penetration in CNS drug discovery programs. Researchers can use it to evaluate the trade-off between lipophilicity-driven CNS exposure and potential hERG or off-target liabilities.

Synthetic Intermediate for Diversification

Commercially available at high purity (≥97%) [1][2], n-Methyl-[1,1'-biphenyl]-4-ethanamine can be utilized as a reliable building block for parallel synthesis libraries aimed at exploring substituted biphenyl ethylamines. Its secondary amine functionality allows for further N-alkylation or acylation, enabling rapid generation of diverse analogs .

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